2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide
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Overview
Description
2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a piperazine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of ethyl 2-(2-oxopiperidin-1-yl)acetate with appropriate reagents to introduce the piperazine and acetamide groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Catalysts: Triethylamine, sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-oxopiperidin-1-yl)acetate
- 2-(2-oxopiperidin-1-yl)acetamide
- N-(2-(4-(2-propan-2-yloxyphenyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
404908-10-7 |
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Molecular Formula |
C22H35BrN4O3 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide |
InChI |
InChI=1S/C22H34N4O3.BrH/c1-18(2)29-20-8-4-3-7-19(20)25-15-13-24(14-16-25)12-10-23-21(27)17-26-11-6-5-9-22(26)28;/h3-4,7-8,18H,5-6,9-17H2,1-2H3,(H,23,27);1H |
InChI Key |
BHTSQSRAKOBTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O.Br |
Origin of Product |
United States |
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